5-chloro-2-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-9-5-11(18-8-17-9)7-16-14(19)12-6-10(15)3-4-13(12)20-2/h3-6,8H,7H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPUNGVBCLOPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide typically involves multiple steps. One common approach is to start with the chlorination of 2-methoxybenzoic acid to obtain 5-chloro-2-methoxybenzoic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 6-methylpyrimidin-4-ylmethylamine under basic conditions to yield the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, process parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide.
Reduction: Formation of 2-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 5-chloro-2-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is C18H20ClN3O2, with a molecular weight of approximately 347.83 g/mol. The compound features a benzamide structure with a chloro and methoxy substituent on the aromatic ring and a pyrimidine moiety that contributes to its biological activity.
1. Anticancer Properties
Research has indicated that derivatives of benzamide compounds, including this compound, exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, suggesting potential as anticancer agents. The mechanism of action often involves the modulation of cell signaling pathways related to apoptosis and cell cycle regulation .
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against different bacterial strains. Studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential use in treating bacterial infections . The presence of the pyrimidine ring is believed to enhance its interaction with microbial targets.
3. Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of certain kinases or other enzymes that play critical roles in cellular signaling pathways associated with cancer progression .
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Studies : In vitro studies demonstrated that this compound inhibited cell growth in several cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be in the low micromolar range, indicating potent activity .
- Antimicrobial Efficacy : A study tested this compound against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth at concentrations as low as 16 µM .
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., trifluoromethyl in Compound 14) enhance metabolic stability but may reduce solubility .
- Sulfamoyl-Linked Groups (e.g., 15a, Compound 4) improve target engagement via hydrogen bonding and π-π stacking .
Anti-Cancer Activity:
- Compound 4j (from ): A 4-sulfamoylphenyl derivative arrests the G2/M phase and induces apoptosis in pancreatic cancer cells (MIA PaCa-2). The sulfamoyl group is critical for cytotoxicity .
- Compound 4 (): Exhibits anti-proliferative activity against prostate cancer (PC-3) cells (66.6% inhibition), suggesting that fluorophenyl substituents enhance potency .
- Target Compound : The pyrimidinylmethyl group may confer selectivity for kinases or growth factor receptors overexpressed in cancers, though experimental validation is needed.
Anti-Diabetic and Neurological Activity:
- Compound 15a : Inhibits α-amylase (44.36%) and α-glucosidase (data incomplete), likely due to the pyridin-2-ylsulfamoyl group’s interaction with carbohydrate-active enzymes .
- Compound 15b : Acetylcholinesterase inhibition (anti-Alzheimer’s) is attributed to the pyridin-3-ylsulfamoyl orientation .
Anti-Inflammatory and Cardioprotective Effects:
Recommendations :
- Conduct enzymatic screens (e.g., kinase panels) to identify the target compound’s primary mechanism.
- Optimize solubility via prodrug strategies or formulation adjustments.
Biological Activity
5-Chloro-2-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Pharmacological Activity
Neuroleptic Activity: Research indicates that derivatives of this compound exhibit significant neuroleptic activity. For instance, related compounds have shown efficacy in reducing apomorphine-induced stereotyped behavior in animal models, suggesting potential applications in treating psychosis and related disorders .
Antimicrobial Properties: Some studies have highlighted the fungicidal activity of benzamide derivatives, including those structurally similar to this compound. These compounds may inhibit fungal growth, indicating their potential as antifungal agents .
The biological activity of this compound is attributed to its interaction with various biological targets:
- Dopamine Receptors: The compound's structural modifications enhance its binding affinity to dopamine receptors, which is crucial for its neuroleptic effects.
- Inflammatory Pathways: Studies suggest that related compounds may modulate inflammatory pathways, particularly through the NLRP3 inflammasome, which plays a role in neuroinflammation .
Case Studies and Research Findings
Several studies have documented the effects of this compound and its analogs:
Q & A
Q. Basic
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
- NMR :
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ = 317.1) .
How can researchers optimize the low yields observed in multi-step syntheses of this compound?
Advanced
Low yields (2–5%) in multi-step syntheses can be addressed via:
- Reaction Monitoring : Use TLC or HPLC to identify bottlenecks (e.g., incomplete coupling or side reactions).
- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) to improve amide bond formation efficiency.
- Temperature Control : Optimize reflux conditions (e.g., 80–100°C for 4–6 hours) to balance reaction rate and decomposition .
What computational methods are employed to predict reactivity and guide synthesis?
Q. Advanced
- Quantum Chemical Calculations : Predict reaction pathways for pyrimidine functionalization using DFT (e.g., assessing electrophilic substitution sites) .
- Reaction Path Search Algorithms : Narrow optimal conditions (e.g., solvent polarity, temperature) via machine learning models trained on experimental data .
- Molecular Dynamics : Simulate solvent effects on coupling reactions to minimize byproducts .
How do structural modifications influence pharmacological activity?
Q. Advanced
- Pyrimidine Substitution : Adding electron-withdrawing groups (e.g., Cl, CF₃) enhances metabolic stability and target binding .
- Methoxy Position : 2-Methoxy groups improve solubility and bioavailability compared to 3- or 4-substituted analogs .
- Benzamide Modifications : Trifluoromethyl substitution on the benzamide moiety increases lipophilicity and membrane permeability .
What strategies address discrepancies in spectroscopic data between different studies?
Q. Advanced
- Standardized Protocols : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., TMS) for NMR consistency .
- Cross-Validation : Compare IR and MS data with computational predictions (e.g., Gaussian-based vibrational frequency analysis) .
- Crystallography : Resolve ambiguous structures via single-crystal X-ray diffraction (e.g., confirming pyrimidine-methyl orientation) .
How can researchers design experiments to study enzyme interactions?
Q. Advanced
- Fluorescence Quenching Assays : Measure binding affinity using intrinsic tryptophan fluorescence of target enzymes .
- Molecular Docking : Model interactions with enzymes (e.g., acetyl-CoA carboxylase) using AutoDock Vina .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of binding .
What methods validate purity and identity when commercial analytical data is lacking?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
